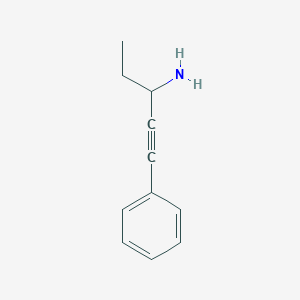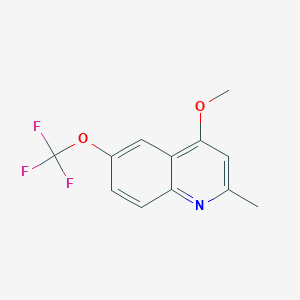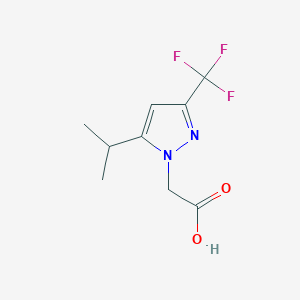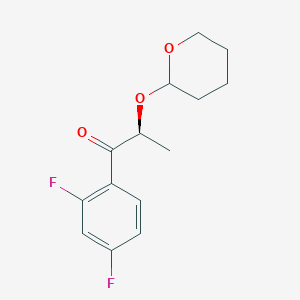
5alpha-Pregnan-3alpha,11beta,17-triol-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Pregnan-3alpha,11beta,17-triol-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus, and is characterized by hydroxyl groups at the 3alpha, 11beta, and 17 positions, as well as a ketone group at the 20 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-3alpha,11beta,17-triol-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Pregnan-3alpha,11beta,17-triol-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the ketone group at the 20 position to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Introduction of different functional groups at specific positions through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce diols.
Applications De Recherche Scientifique
5alpha-Pregnan-3alpha,11beta,17-triol-20-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in modulating biological processes, such as hormone regulation and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5alpha-Pregnan-3alpha,11beta,17-triol-20-one involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing gene expression. Additionally, it can interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Pregnane-3beta,11beta,21-triol-20-one: Similar structure with hydroxyl groups at different positions.
5beta-Pregnane-3alpha,17alpha,20alpha-triol: Differing in the stereochemistry and position of hydroxyl groups.
3beta-Hydroxy-5alpha-pregnan-20-one: Lacks the hydroxyl groups at the 11beta and 17 positions.
Uniqueness
5alpha-Pregnan-3alpha,11beta,17-triol-20-one is unique due to its specific arrangement of hydroxyl groups and ketone functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H34O4 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[(3R,5S,8S,9S,10S,11S,13S,14S,17S)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14+,15-,16-,17-,18+,19-,20-,21+/m0/s1 |
Clé InChI |
VHYUGQIWISVBRT-UFIOCQEHSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)

![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)

![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)


![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)


![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
